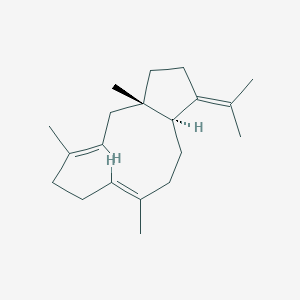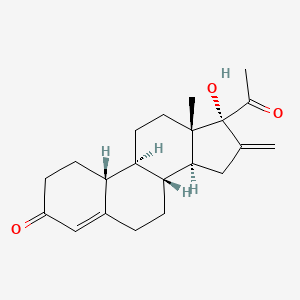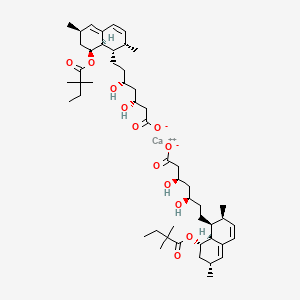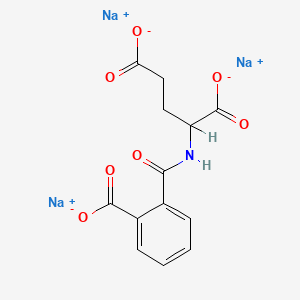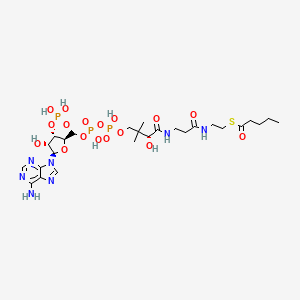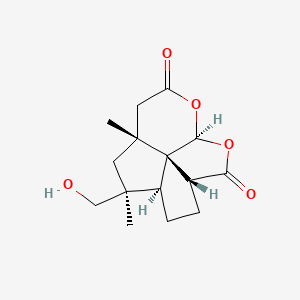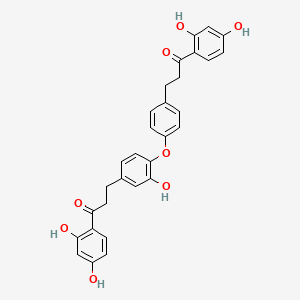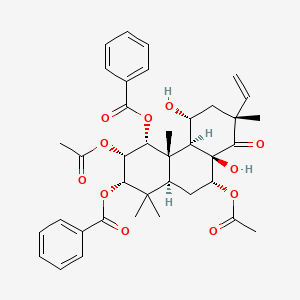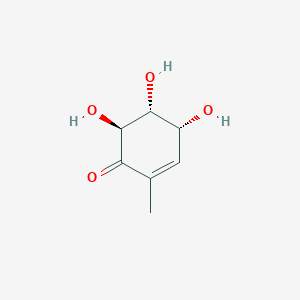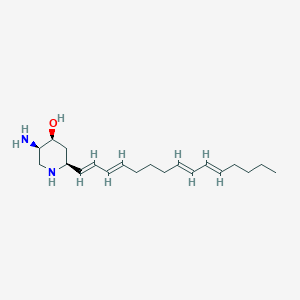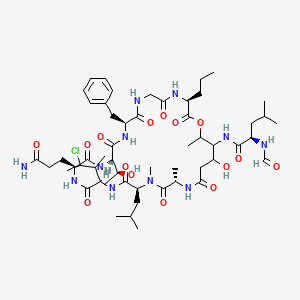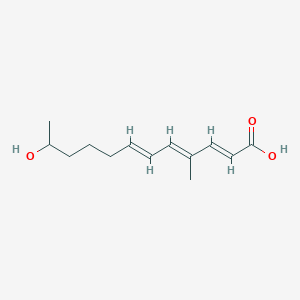
11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid is a medium-chain fatty acid.
11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid is a natural product found in Mucor with data available.
Scientific Research Applications
1. Chemical Constituents in Medicinal Fungi
Research has identified 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid as a constituent in the submerged whole broth of Antrodia camphorata, a medicinal fungus. This compound was discovered alongside other new and known compounds, contributing to the understanding of the chemical profile of this species (Shao et al., 2008).
2. Synthesis and Characterization in Organic Chemistry
In another study, a range of new derivatives of cinnamic acid, including compounds structurally related to 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid, were synthesized. The study emphasized the use of specific chemical reactions and analytical techniques like NMR to elucidate the structures of these novel compounds (Akhtar et al., 2009).
3. Interaction with Human Serum Albumin
A study investigated the binding affinities of various phenolic acids and derivatives, including those similar to 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid, to human serum albumin. The research provided insights into the structure-affinity relationships and the impact of these interactions on antioxidant activity (Zhang et al., 2018).
4. Surface Chemistry Applications
Surface-chemical gradients involving molecules like 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid have been characterized using infrared and XPS techniques. This research contributes to the understanding of how such compounds interact with surfaces, which is crucial in materials science and nanotechnology (Venkataraman et al., 2006).
5. Nonenzymatic Formation in Plants
A study focused on the nonenzymatic formation of compounds including 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid in plant extracts. This research is significant in understanding the biosynthetic pathways and physiological significance of such compounds in plants (Noordermeer et al., 2000).
6. Antimicrobial Properties
Compounds derived from plants, including structures similar to 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid, have been studied for their antimicrobial properties. This research adds to the exploration of natural products for potential therapeutic uses (Nogueira et al., 2021).
properties
Product Name |
11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(2E,4E,6E)-11-hydroxy-4-methyldodeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C13H20O3/c1-11(9-10-13(15)16)7-5-3-4-6-8-12(2)14/h3,5,7,9-10,12,14H,4,6,8H2,1-2H3,(H,15,16)/b5-3+,10-9+,11-7+ |
InChI Key |
XUQIFDLHGYJREE-HLTZDAHQSA-N |
Isomeric SMILES |
CC(CCC/C=C/C=C(\C)/C=C/C(=O)O)O |
Canonical SMILES |
CC(CCCC=CC=C(C)C=CC(=O)O)O |
synonyms |
11-hydroxy-4-methyl-2,4,6-dodecatrienoic acid 11-OH-4-Me-dodecatrienoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




